

6-Chloroacetyl-1,4-benzodioxane melting point and solubility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloroacetyl-1,4-benzodioxane

Cat. No.: B1586630

[Get Quote](#)

An In-depth Technical Guide Topic: **6-Chloroacetyl-1,4-benzodioxane**: A Physicochemical Analysis of Melting Point and Solubility Audience: Researchers, scientists, and drug development professionals.

Introduction to 6-Chloroacetyl-1,4-benzodioxane

6-Chloroacetyl-1,4-benzodioxane (CAS No: 93439-37-3) is a versatile chemical intermediate that holds significant value in multiple sectors of chemical and pharmaceutical research.^{[1][2]} Structurally, it features a benzodioxane core fused to a chloroacetyl group, a combination that imparts enhanced reactivity crucial for organic synthesis.^{[1][2]} This reactivity makes it a key building block in the development of novel therapeutic agents, particularly anti-inflammatory and analgesic medications.^{[1][3]} Beyond pharmaceuticals, its applications extend to the agrochemical industry for creating herbicides and fungicides and to material science for developing specialized polymers.^{[1][3]}

Given its foundational role as a starting material, a comprehensive understanding of its core physicochemical properties is paramount for researchers. These properties, specifically the melting point and solubility, govern its handling, reaction conditions, purification, and formulation. This guide provides a detailed analysis of the established melting point of **6-Chloroacetyl-1,4-benzodioxane** and offers a robust experimental framework for determining its solubility profile, empowering researchers to optimize its use in their synthetic and developmental workflows.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is essential for its effective application. The following section details the key identifiers and the critical thermal property of **6-Chloroacetyl-1,4-benzodioxane**.

Molecular and Structural Data

This data provides the fundamental identity of the compound.

Property	Value	Source(s)
CAS Number	93439-37-3	[1][2][4][5]
Molecular Formula	C ₁₀ H ₉ ClO ₃	[1][2][5]
Molecular Weight	212.63 g/mol	[1][2][5]
IUPAC Name	2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone	[2]
Appearance	Off-white crystalline solid	[1]
Purity	≥ 97%	[4][6]

Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's purity. For **6-Chloroacetyl-1,4-benzodioxane**, literature values are consistent, providing a reliable benchmark for sample identification and quality assessment.

Reported Melting Point (°C)	Source(s)	Notes
137-140 °C	[4][7]	Cited as a literature (lit.) value.
136-142 °C	[1]	

Expert Insight: The narrow range of 137-140 °C reported in the literature is indicative of a high degree of purity.[4][7] A broader range, such as 136-142 °C, may suggest the presence of

impurities, which typically depress and widen the melting point range.^[1] When synthesizing or receiving a new batch of this compound, an experimental determination of the melting point is a rapid and effective first-pass quality control measure.

This protocol outlines a standard procedure for the accurate determination of the melting point, a self-validating system for purity assessment.

- Sample Preparation: Ensure the **6-Chloroacetyl-1,4-benzodioxane** sample is completely dry and free of solvent. Grind the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat distribution.
- Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate measurement.
- Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
- Rapid Heating (Scouting): Set a rapid heating ramp (10-15 °C/min) to quickly determine an approximate melting range. This saves time and identifies the temperature range of interest.
- Accurate Determination: Using a new sample, heat rapidly to approximately 20 °C below the scouted melting point. Then, reduce the heating rate to 1-2 °C/min. This slow ramp rate is essential for allowing the system to reach thermal equilibrium, ensuring a precise reading.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid mass has melted (completion). The recorded melting point is this range.

Solubility Profile

While specific quantitative solubility data for **6-Chloroacetyl-1,4-benzodioxane** is not extensively documented in publicly available literature, its structural characteristics and information regarding its parent compounds and synthesis provide a strong basis for predicting its behavior.

Theoretical Assessment & Expected Behavior:

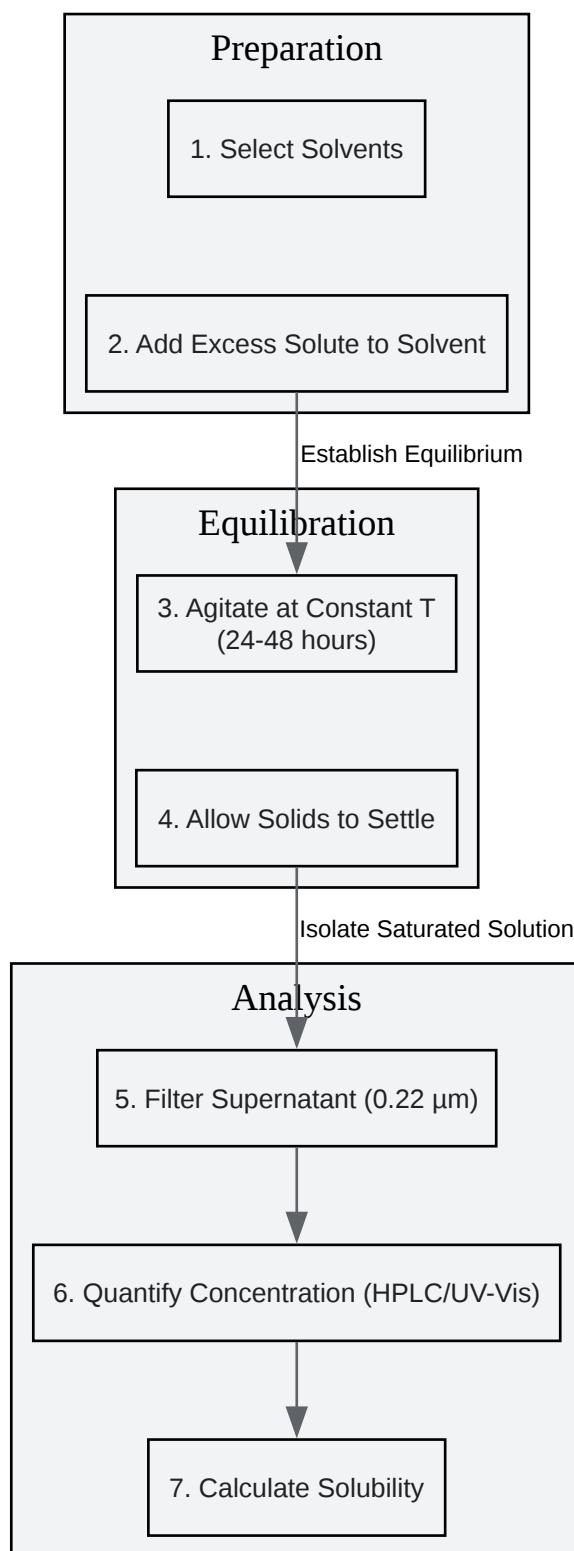
- The parent 1,4-benzodioxane structure is noted to be insoluble in water but soluble in most organic solvents.[8]
- The presence of the chloroacetyl group and ether linkages introduces some polarity, but the overall molecule remains largely hydrophobic due to the aromatic ring.
- Synthesis routes for benzodioxane derivatives often employ polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., dichloroethane), suggesting good solubility in these media.[2]

Based on this, **6-Chloroacetyl-1,4-benzodioxane** is expected to be:

- Poorly soluble in aqueous and highly polar protic solvents (e.g., water).
- Moderately to highly soluble in polar aprotic solvents (e.g., acetone, DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform).

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

For drug development and process chemistry, a precise measure of solubility is often required. The isothermal shake-flask method is a gold-standard, equilibrium-based technique to obtain this data. The protocol below provides a self-validating workflow.


- Solvent Selection: Choose a panel of relevant solvents (e.g., water, ethanol, acetone, dichloromethane, DMSO) based on the intended application.
- Preparation of Saturated Solution: In a series of vials, add an excess amount of **6-Chloroacetyl-1,4-benzodioxane** to a known volume of each selected solvent. The key is to ensure a visible amount of undissolved solid remains, confirming that the solution is saturated.
- Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute. This step is critical for accuracy; insufficient time will lead to an underestimation of solubility.

- Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours, permitting the excess solid to settle.
- Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.22 μm PTFE) to remove any microscopic undissolved particles. This step is crucial to prevent inflation of the measured concentration.
- Quantification: Accurately dilute the filtered aliquot with a suitable mobile phase or solvent. Determine the concentration of **6-Chloroacetyl-1,4-benzodioxane** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a standard curve.
- Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

To clarify the logical flow of the solubility determination process, the following diagram illustrates the key steps of the Isothermal Shake-Flask method.

Diagram: Solubility Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Summary and Conclusion

6-Chloroacetyl-1,4-benzodioxane is a valuable synthetic intermediate whose utility is underpinned by its fundamental physicochemical properties. This guide establishes that the compound is an off-white crystalline solid with a well-defined melting point in the range of 136-142 °C, a critical parameter for identity and purity confirmation.^{[1][4][7]} While quantitative solubility data is sparse, its molecular structure suggests poor aqueous solubility but good solubility in common organic solvents.^{[2][8]} To address this, a detailed, best-practice protocol for experimental solubility determination using the isothermal shake-flask method has been provided. By leveraging the data and methodologies presented herein, researchers and drug development professionals can handle, purify, and utilize **6-Chloroacetyl-1,4-benzodioxane** with greater confidence and precision, facilitating its successful application in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Buy 6-Chloroacetyl-1,4-benzodioxane | 93439-37-3 [smolecule.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 6-氯乙酰基-1,4-苯并二噁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 6-Chloroacetyl-1,4-benzodioxane (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. chembk.com [chembk.com]
- 8. tsijournals.com [tsijournals.com]
- To cite this document: BenchChem. [6-Chloroacetyl-1,4-benzodioxane melting point and solubility]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586630#6-chloroacetyl-1-4-benzodioxane-melting-point-and-solubility\]](https://www.benchchem.com/product/b1586630#6-chloroacetyl-1-4-benzodioxane-melting-point-and-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com